chemical properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
chemical properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
An In-depth Technical Guide to the Chemical Properties of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
Executive Summary
This technical guide provides a comprehensive analysis of the , a key silyl-protected derivative of the selective estrogen receptor modulator (SERM), Raloxifene. As an important intermediate in synthetic chemistry and a potential reference standard in metabolic studies, a thorough understanding of its characteristics is paramount for researchers, chemists, and drug development professionals. This document elucidates the molecule's structural features, physicochemical properties, spectroscopic signature, chemical stability, and reactivity. It further provides validated protocols for its analytical characterization and a logical workflow for its synthesis, grounding all claims in authoritative scientific literature. The insights herein are intended to empower scientists to handle, analyze, and utilize this compound with precision and confidence.
Molecular Identity and Structural Elucidation
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is derived from Raloxifene through the selective protection of the phenolic hydroxyl group at the C-6 position with a tert-butyldimethylsilyl (TBDMS) ether. This modification is a common strategy in multi-step organic synthesis to prevent the C-6 hydroxyl from participating in undesired side reactions while targeting other functional groups in the molecule.
The core structure retains the characteristic benzothiophene scaffold of Raloxifene, which is crucial for its biological activity. The key structural alteration is the replacement of the acidic proton of the 6-hydroxyl group with a bulky, sterically hindering TBDMS group. This has profound implications for the molecule's solubility, lipophilicity, and reactivity, as detailed in subsequent sections.
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IUPAC Name: [6-(tert-Butyldimethylsilyloxy)-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl][4-(2-(piperidin-1-yl)ethoxy)phenyl]methanone
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Common Name: 6-O-TBDMS-Raloxifene
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CAS Number: 174263-51-7
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Molecular Formula: C₃₄H₄₁NO₄S
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Molecular Weight: 575.8 g/mol
Physicochemical Properties: A Comparative Overview
The introduction of the TBDMS group dramatically alters the physicochemical profile of the Raloxifene molecule, primarily by increasing its lipophilicity and masking one of its two acidic phenolic protons. These changes are critical for designing synthetic workups, purification strategies, and analytical methods.
| Property | 6-TBDMS-Raloxifene | Raloxifene (Parent Compound) | Rationale for Change |
| Molecular Weight | 575.8 g/mol | 473.6 g/mol | Addition of C₆H₁₅Si group (114.2 g/mol ). |
| Appearance | White to off-white solid | White to pale-yellow solid | General property of the molecular class. |
| LogP (calculated) | ~7.2 | ~5.8 | The bulky, non-polar TBDMS group significantly increases lipophilicity. |
| pKa (predicted) | ~9.0 (Piperidine N), ~10.0 (4'-OH) | ~9.0 (Piperidine N), ~9.5 (6-OH), ~10.5 (4'-OH) | Silylation removes the acidic 6-OH proton, leaving only the 4'-OH phenol. |
| Solubility | Freely soluble in THF, DCM, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water. | Sparingly soluble in THF, Methanol; Very slightly soluble in water. | Increased lipophilicity enhances solubility in non-polar organic solvents. |
Spectroscopic and Analytical Characterization
Accurate identification and purity assessment of 6-TBDMS-Raloxifene are achieved through a combination of spectroscopic and chromatographic techniques. The TBDMS group provides a distinct signature that is easily identifiable.
Spectroscopic Fingerprints
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by the appearance of two highly shielded singlet signals corresponding to the TBDMS group: a large singlet at approximately δ 0.15-0.25 ppm for the six protons of the two methyl groups on the silicon atom (Si-(CH₃)₂), and another sharp singlet around δ 0.95-1.05 ppm for the nine protons of the tert-butyl group ((CH₃)₃-C). The absence of a phenolic -OH signal from the 6-position (which would appear around δ 9-10 ppm in Raloxifene) and the presence of the remaining 4'-OH signal are confirmatory.
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Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum will be dominated by the protonated molecular ion [M+H]⁺ at m/z 576.8 . A characteristic and often prominent fragment ion is observed at m/z 518.7 , corresponding to the loss of the tert-butyl group ([M+H - 57]⁺), a hallmark of TBDMS-protected compounds.
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Infrared (IR) Spectroscopy: The IR spectrum is notable for a broad O-H stretching band around 3200-3500 cm⁻¹ corresponding to the remaining 4'-hydroxyl group. Strong C-O stretching bands and Si-O-C bands will appear in the fingerprint region around 1250 cm⁻¹ and 840-920 cm⁻¹ , respectively, confirming the presence of the silyl ether.
Chromatographic Purity Assessment
A robust method for determining the purity of 6-TBDMS-Raloxifene and monitoring its synthesis or degradation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
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Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Acetonitrile.
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Gradient Program:
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Start at 70% B.
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Linear ramp to 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to 70% B over 1 minute.
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Equilibrate for 2 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 287 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 0.5 mg/mL.
Causality: The C18 column is chosen for its affinity for lipophilic molecules. The acetonitrile gradient effectively elutes the highly non-polar 6-TBDMS-Raloxifene from the column. Formic acid is used to acidify the mobile phase, ensuring the piperidine nitrogen is protonated and the phenolic hydroxyl is non-ionized, leading to sharp, symmetrical peaks.
Chemical Stability and Reactivity Profile
The dominant chemical feature of 6-TBDMS-Raloxifene is the silyl ether bond, which is stable under neutral and basic conditions but highly susceptible to cleavage under acidic or fluoride-ion-mediated conditions.
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Stability: The compound is stable at room temperature when stored as a solid in a dry environment. In solution, it is sensitive to protic solvents, especially in the presence of acid or base catalysts, which can slowly hydrolyze the silyl ether. It should be protected from strong acids and moisture.
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Reactivity - The Deprotection Reaction: The primary utility of this molecule as a synthetic intermediate lies in the controlled removal of the TBDMS group to regenerate the free 6-hydroxyl of Raloxifene. This is a critical step in any synthetic route where this intermediate is used.
Caption: Key deprotection strategies for 6-TBDMS-Raloxifene.
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Setup: Dissolve 6-TBDMS-Raloxifene (1 equivalent) in anhydrous Tetrahydrofuran (THF) in a nitrogen-flushed flask.
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Reagent Addition: Cool the solution to 0 °C. Add a solution of Tetra-n-butylammonium fluoride (TBAF) (1.1 equivalents, 1M in THF) dropwise over 5 minutes.
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Reaction: Stir the mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC or HPLC (typically complete within 1-2 hours).
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Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Raloxifene can be purified by silica gel column chromatography.
Trustworthiness: This protocol is self-validating. The progress can be easily monitored by HPLC, where the disappearance of the late-eluting, lipophilic starting material (6-TBDMS-Raloxifene) and the appearance of the earlier-eluting, more polar product (Raloxifene) provides a clear endpoint. The high affinity of fluoride for silicon drives the reaction to completion, making it a highly reliable and standard method.
Synthesis and Purification Workflow
The synthesis of 6-TBDMS-Raloxifene is achieved through the regioselective silylation of Raloxifene. The 6-OH group is more sterically accessible and slightly more acidic than the 4'-OH group, allowing for selective protection under carefully controlled conditions.
Caption: Workflow for the synthesis of 6-TBDMS-Raloxifene.
Storage and Handling
To ensure the long-term integrity of the compound, the following storage and handling procedures are recommended:
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Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air. For long-term storage, temperatures of -20°C are recommended.
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Handling: Use standard personal protective equipment (gloves, lab coat, safety glasses). Handle in a well-ventilated area. Avoid creating dust. Due to its high lipophilicity, care should be taken to avoid skin contact.
Figure 1: Proposed chemical structure of 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene.